molecular formula C6H10ClN3O B3007654 5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride CAS No. 41773-19-7

5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride

Cat. No.: B3007654
CAS No.: 41773-19-7
M. Wt: 175.62
InChI Key: WJYPWOMOVWYZTQ-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride is a chemical compound belonging to the pyridazinone family Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride typically involves the reaction of 2-diethoxyphosphoryl-4-oxoalkanoates with hydrazines to form intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones. This intermediate is then subjected to a Horner-Wadsworth-Emmons olefination with aldehydes to yield the desired pyridazinone compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinones .

Scientific Research Applications

5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride is unique due to its specific dimethylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride is a chemical compound that has garnered attention for its unique biological activities. With the molecular formula C6H10ClN3OC_6H_{10}ClN_3O and a molecular weight of 175.62 g/mol, this compound is characterized by the presence of a dimethylamino group attached to a pyridazinone structure, which is known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has been identified as a potential inhibitor of phosphodiesterases (PDEs), enzymes that play a critical role in cellular signaling by hydrolyzing cyclic nucleotides such as cAMP and cGMP. Inhibition of these enzymes can lead to increased levels of these second messengers, which are vital for various physiological processes .
  • Antiparasitic Properties : Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antiparasitic activity. For instance, studies have demonstrated efficacy against protozoal parasites such as Giardia lamblia and Trypanosoma brucei, highlighting its potential as a therapeutic agent in treating parasitic infections .

Pharmacological Effects

This compound has shown several pharmacological effects:

  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties, demonstrating effectiveness against various strains of bacteria, including Pseudomonas aeruginosa and other Gram-negative bacteria .
  • Cytotoxicity : Studies have assessed the cytotoxic effects of this compound on human cell lines, indicating a selective toxicity profile that could be beneficial in designing targeted therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyridazinone core or the dimethylamino substituent can significantly influence its pharmacological properties. For example, variations in the substituents on the aromatic ring can enhance enzyme binding affinity or alter selectivity towards specific biological targets .

Table of Biological Activities

Activity Target Effect Reference
Enzyme InhibitionPhosphodiesterases (PDEs)Increased cAMP levels
AntiparasiticGiardia lambliaSignificant reduction in viability
AntimicrobialPseudomonas aeruginosaInhibition of bacterial growth
CytotoxicityMRC-5 human cellsSelective toxicity observed

Case Study: Antiparasitic Efficacy

In a study focused on antiparasitic activity, this compound was tested against Giardia lamblia. The results indicated that the compound exhibited low IC50 values, suggesting potent activity against the parasite. This finding supports further exploration into its use as an antiparasitic agent in clinical settings .

Properties

IUPAC Name

4-(dimethylamino)-1H-pyridazin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-9(2)5-3-6(10)8-7-4-5;/h3-4H,1-2H3,(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYPWOMOVWYZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=O)NN=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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